(5-Fluoro-1H-indol-3-YL)methanamine
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Overview
Description
(5-Fluoro-1H-indol-3-YL)methanamine is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound this compound is characterized by the presence of a fluorine atom at the 5-position of the indole ring and an amine group attached to the 3-position via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Fluoro-1H-indol-3-YL)methanamine typically involves the introduction of a fluorine atom into the indole ring followed by the formation of the methanamine group. One common method involves the fluorination of indole derivatives using electrophilic fluorinating agents such as Selectfluor. The resulting 5-fluoroindole can then be subjected to a Mannich reaction with formaldehyde and ammonia or a primary amine to yield this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination processes followed by amination reactions. These methods are optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
(5-Fluoro-1H-indol-3-YL)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
(5-Fluoro-1H-indol-3-YL)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive molecule with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5-Fluoro-1H-indol-3-YL)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication. The presence of the fluorine atom enhances its binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
5-Fluoroindole: Lacks the methanamine group but shares the fluorine-substituted indole core.
Indole-3-carboxaldehyde: An oxidation product of indole derivatives with a formyl group at the 3-position.
Uniqueness
(5-Fluoro-1H-indol-3-YL)methanamine is unique due to the combination of the fluorine atom and the methanamine group, which imparts distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the methanamine group allows for further functionalization and derivatization .
Properties
IUPAC Name |
(5-fluoro-1H-indol-3-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2/c10-7-1-2-9-8(3-7)6(4-11)5-12-9/h1-3,5,12H,4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLWMSAHNFEOHJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611939 |
Source
|
Record name | 1-(5-Fluoro-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113188-82-2 |
Source
|
Record name | 1-(5-Fluoro-1H-indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-fluoro-1H-indol-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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